molecular formula C19H23N3O3 B6421105 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid CAS No. 900011-43-0

2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid

Cat. No. B6421105
CAS RN: 900011-43-0
M. Wt: 341.4 g/mol
InChI Key: BQTWCKBEKYWMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid (MPNCA) is a synthetic organic compound that has been studied for its potential applications in various scientific research areas. MPNCA is a member of the piperazinone family of compounds, which are structurally related to the amino acid tryptophan. MPNCA has been studied for its potential as a therapeutic agent, as well as its ability to act as an enzyme inhibitor and to modulate the activity of certain enzymes.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been studied for its potential applications in various scientific research areas. It has been used as a model compound to study the binding of small molecules to protein targets, as well as to study the structure and function of enzymes. In addition, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been used to study the effect of small molecules on the activity of enzymes involved in the synthesis of serotonin and dopamine.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid is not fully understood. However, it is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its substrate from binding. In addition, it is thought to modulate the activity of certain enzymes by altering their structure and/or conformation.
Biochemical and Physiological Effects
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of serotonin and dopamine, as well as to modulate the activity of other enzymes. In addition, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of learning and memory.

Advantages and Limitations for Lab Experiments

The use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is non-toxic, and it can be stored at room temperature. However, there are some limitations to using 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in laboratory experiments. It is not very soluble in water, and it is not very stable in aqueous solutions.

Future Directions

The potential applications of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in scientific research are still being explored. Future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as an enzyme inhibitor or modulator in the synthesis of neurotransmitters, such as serotonin and dopamine. In addition, future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety. Finally, future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as a tool to study the structure and function of enzymes, as well as its potential to modulate the activity of certain enzymes.

Synthesis Methods

2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine and naphthalene-1-carbonyl chloride in anhydrous dimethylformamide (DMF). This reaction yields a crude product that can be purified by column chromatography. Alternatively, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid can be prepared by reacting 4-methylpiperazine with naphthalene-1-carbonyl chloride in aqueous dimethylsulfoxide (DMSO). This reaction yields a crude product that can be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21-9-11-22(12-10-21)17(19(24)25)13-18(23)20-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWCKBEKYWMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-YL)-3-[(naphthalen-1-YL)carbamoyl]propanoic acid

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